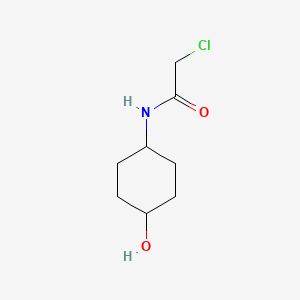
2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide: is a synthetic organic compound that features a chloro group, a hydroxycyclohexyl group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol, which is converted to 4-hydroxycyclohexylamine through a series of reactions.
Chlorination: The 4-hydroxycyclohexylamine is then chlorinated to introduce the chloro group at the 2-position.
Acetylation: Finally, the chlorinated intermediate undergoes acetylation to form the acetamide group, resulting in the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used.
Major Products:
Oxidation: Formation of 4-oxocyclohexylacetamide.
Reduction: Formation of trans-2-hydroxy-N-(4-hydroxycyclohexyl)-acetamide.
Substitution: Formation of trans-2-azido-N-(4-hydroxycyclohexyl)-acetamide.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential use as a biochemical probe to study enzyme interactions.
- Investigated for its effects on cellular processes.
Medicine:
- Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
- Studied for its pharmacokinetics and metabolism in biological systems.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular functions.
類似化合物との比較
trans-2-chloro-N-(4-hydroxyphenyl)-acetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
trans-2-chloro-N-(4-hydroxybenzyl)-acetamide: Similar structure but with a benzyl group instead of a cyclohexyl group.
Uniqueness:
- The presence of the hydroxycyclohexyl group in 2-Chloro-N-((1r,4r)-4-hydroxycyclohexyl)acetamide may confer unique steric and electronic properties, affecting its reactivity and interactions with biological targets.
- Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a unique candidate for specific applications.
特性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
2-chloro-N-(4-hydroxycyclohexyl)acetamide |
InChI |
InChI=1S/C8H14ClNO2/c9-5-8(12)10-6-1-3-7(11)4-2-6/h6-7,11H,1-5H2,(H,10,12) |
InChIキー |
PQTXZSWOJQCYFW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NC(=O)CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Piperidineacetamide,n-(4-aminophenyl)-4-[(4-fluorophenyl)methyl]-,dihydrochloride](/img/structure/B8498647.png)
![tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate](/img/structure/B8498648.png)






